[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
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Overview
Description
[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid: is a boronic acid derivative featuring a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid typically involves the reaction of a thiadiazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: The thiadiazole ring can undergo reduction reactions, although these are less common.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling mentioned earlier.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various aryl-substituted products depending on the reactants used.
Scientific Research Applications
Chemistry: In chemistry, [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: In biological research, this compound can be used to develop new drugs or probes. The thiadiazole ring is known for its biological activity, and the boronic acid group can enhance the compound’s ability to interact with biological targets.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The compound’s ability to form reversible covalent bonds with biological molecules makes it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or catalysts. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction can inhibit the function of enzymes or other proteins, leading to various biological effects. The thiadiazole ring may also contribute to the compound’s activity by interacting with specific molecular targets.
Comparison with Similar Compounds
- [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
- [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic ester
- [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic anhydride
Comparison: Compared to other similar compounds, this compound is unique due to its combination of a boronic acid group and a thiadiazole ring. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. The presence of the boronic acid group also enhances its ability to form reversible covalent bonds, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C9H9BN2O2S |
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Molecular Weight |
220.06 g/mol |
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O2S/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5,13-14H,1H3 |
InChI Key |
RROAFBJMTYHWCZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=C(S2)C)(O)O |
Origin of Product |
United States |
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